molecular formula C11H15NO2 B14442837 2-Methyl-2-(3-methylphenoxy)propanamide CAS No. 76423-61-5

2-Methyl-2-(3-methylphenoxy)propanamide

Cat. No.: B14442837
CAS No.: 76423-61-5
M. Wt: 193.24 g/mol
InChI Key: MQSFSPHZZSFXTH-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methylphenoxy)propanamide can be achieved through several methods. One common approach involves the reaction of 3-methylphenol with 2-bromo-2-methylpropanoic acid, followed by the conversion of the resulting ester to the amide using ammonia or an amine . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methylphenoxy)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of phenoxy derivatives.

Scientific Research Applications

2-Methyl-2-(3-methylphenoxy)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially affecting their function. The amide group may also participate in hydrogen bonding, influencing the compound’s overall activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(4-methylphenoxy)propanamide
  • 2-Methyl-2-(2-methylphenoxy)propanamide
  • 2-Methyl-2-(3-chlorophenoxy)propanamide

Uniqueness

2-Methyl-2-(3-methylphenoxy)propanamide is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and interactions with other molecules. This structural variation can result in different physical properties and biological activities compared to its analogs .

Properties

CAS No.

76423-61-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methyl-2-(3-methylphenoxy)propanamide

InChI

InChI=1S/C11H15NO2/c1-8-5-4-6-9(7-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H2,12,13)

InChI Key

MQSFSPHZZSFXTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C)(C)C(=O)N

Origin of Product

United States

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